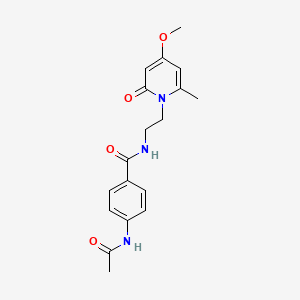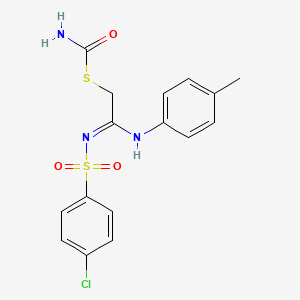![molecular formula C21H22FN3O2S B2457832 2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 628278-35-3](/img/structure/B2457832.png)
2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a synthetic organic compound featuring a unique combination of functional groups. The molecule contains quinoline and pyrimidine rings, which contribute to its potential biological activity and utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves the following steps:
Condensation Reaction: : The synthesis usually starts with a condensation reaction between 4-fluoroaniline and ethyl acetoacetate, leading to the formation of a 4-fluorophenyl intermediate.
Cyclization: : This intermediate undergoes cyclization with thiourea to form the pyrimidoquinoline skeleton.
Sulfur Introduction: : The butyl group is introduced via a thioalkylation reaction, using butyl halides and appropriate base conditions.
Industrial Production Methods
Scaling up this synthesis for industrial production would likely focus on optimizing yields and ensuring the purity of the final product. Industrial methods may employ high-throughput synthesis techniques and continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: : This reaction converts sulfide groups into sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reduction of the pyrimidine ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: : The fluorine atom on the phenyl ring is highly reactive, making it susceptible to nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidizing Agents: : m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)
Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Nucleophiles: : Thiols, amines
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones
Reduction Products: : Reduced pyrimidine derivatives
Substitution Products: : Various substituted fluorophenyl derivatives
Scientific Research Applications
2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a valuable compound in various fields:
Chemistry: : Utilized as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Explored for potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: : Employed in the development of novel materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exerts its effects depends on its interaction with specific molecular targets. It may:
Inhibit Enzymes: : By binding to active sites, it disrupts normal enzyme function.
Modulate Receptors: : By interacting with cell surface receptors, it influences signal transduction pathways.
Pathways Involved: : Inhibition or activation of key signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be compared to other compounds with similar structures:
2-(butylsulfanyl)-4,6-dioxo-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline: : Lacks the 4-fluorophenyl group.
2-(methylsulfanyl)-5-(4-chlorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: : Substitutes a methyl group for the butyl group and a chlorine atom for the fluorine atom on the phenyl ring.
What do you think? Is there another compound you'd like to compare this with?
Properties
IUPAC Name |
2-butylsulfanyl-5-(4-fluorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-2-3-11-28-21-24-19-18(20(27)25-21)16(12-7-9-13(22)10-8-12)17-14(23-19)5-4-6-15(17)26/h7-10,16H,2-6,11H2,1H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRZGZYXTRIVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
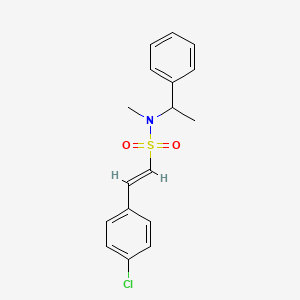
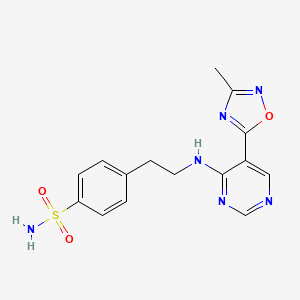
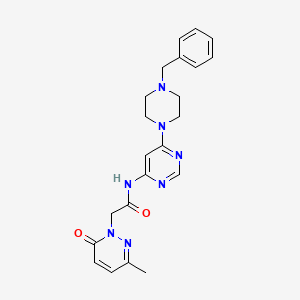
![2-chloro-N-({4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methyl)propanamide](/img/structure/B2457755.png)
![N-Methyl-1-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2457757.png)
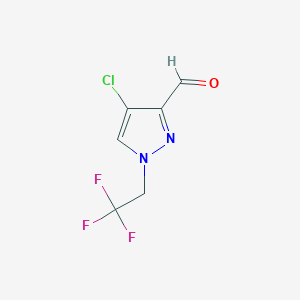
![7-(4-methoxyphenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2457761.png)
![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2457762.png)
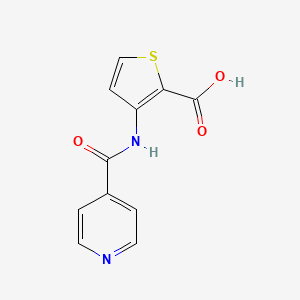
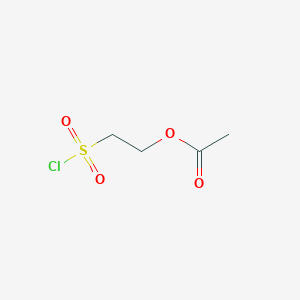
![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)
